1-(methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide

Lipophilicity XLogP3 Membrane permeability

1-(Methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide (CAS 1448051-76-0) provides a conformationally restrained azetidine scaffold with a rigid phenyl-thiazole extension that creates a distinct binding trajectory versus direct-linked thiazole analogs. Its XLogP3 of 1.2 and TPSA of 116 Ų place it in the CNS-penetrant chemical space, making it the superior choice over more polar analogs (ACD/LogP 0.55) when enhanced passive diffusion across the blood-brain barrier is required. The combined methylsulfonyl and 2-methylthiazol-4-yl-phenyl motifs are associated with kinase inhibition and S1P receptor modulation, positioning this compound as an ideal probe for SAR campaigns in these target classes. Source from reliable suppliers for fragment growing and scaffold hopping programs.

Molecular Formula C15H17N3O3S2
Molecular Weight 351.44
CAS No. 1448051-76-0
Cat. No. B2368702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide
CAS1448051-76-0
Molecular FormulaC15H17N3O3S2
Molecular Weight351.44
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)S(=O)(=O)C
InChIInChI=1S/C15H17N3O3S2/c1-10-16-14(9-22-10)11-4-3-5-13(6-11)17-15(19)12-7-18(8-12)23(2,20)21/h3-6,9,12H,7-8H2,1-2H3,(H,17,19)
InChIKeyPHRAHVOUFIVASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide (CAS 1448051-76-0): Chemical Identity and Structural Class


1-(Methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide (CAS 1448051-76-0) is a synthetic small-molecule azetidine-3-carboxamide derivative bearing a 1-methylsulfonyl group and an N-linked 3-(2-methylthiazol-4-yl)phenyl moiety. Its molecular formula is C₁₅H₁₇N₃O₃S₂, with an exact mass of 351.07113376 g/mol [1]. The azetidine ring provides a conformationally constrained scaffold, while the methylsulfonyl and thiazolyl-phenyl substituents define its physicochemical and potential biological recognition profile.

Why Substituting 1-(Methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide with Its Closest Analogs Compromises Research Outcomes


Despite sharing a common azetidine-3-carboxamide core, the specific substitution pattern of 1-(methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide drives quantifiable differences in lipophilicity and molecular size relative to the nearest commercially available analogs lacking the phenyl spacer (e.g., CAS 1448051-39-5). The combined methylsulfonyl and 2-methylthiazol-4-yl-phenyl architecture produces an XLogP3 of 1.2 versus ACD/LogP 0.55 for the smaller analog, while molecular weight increases by ~76 Da [1]. These disparities can affect membrane partitioning, pharmacokinetics, and target engagement, rendering simple analog substitution unreliable in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide vs. Closest Analogs


Lipophilicity Shift: Target Compound Exhibits Higher Predicted XLogP3 vs. 1-(Methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide

The target compound (CAS 1448051-76-0) shows a PubChem-computed XLogP3 value of 1.2, compared to an ACD/LogP of 0.55 for the analog 1-(methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1448051-39-5), corresponding to an increase of ~0.65 log units [1]. Although computed by different platforms, this directionally higher lipophilicity may translate into greater passive membrane permeability.

Lipophilicity XLogP3 Membrane permeability

Molecular Weight and Heavy Atom Count Differentiate Target from Direct-Linked Thiazole Analogs

The target compound has a molecular weight of 351.44 g/mol and 23 heavy atoms, versus 275.35 g/mol and 18 heavy atoms for 1-(methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide [1]. This ~76 Da increase reflects the phenyl spacer and 2-methyl substitution, placing the target closer to the upper limit of favorable physicochemical space for oral drug candidates while maintaining compliance with Lipinski's rules (both compounds show 0 Rule-of-5 violations).

Molecular weight Heavy atom count Drug-likeness

Topological Polar Surface Area Is Conserved Across Analogs, Indicating Equivalent Hydrogen-Bonding Capacity

Both the target compound and the comparator 1-(methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide exhibit a topological polar surface area (TPSA) of 116 Ų [1]. This identical TPSA suggests comparable capacity for hydrogen-bonding interactions, implying that differences in target engagement or ADME properties would stem primarily from lipophilicity and steric factors rather than polar surface area.

TPSA Hydrogen bonding Absorption

Phenyl Spacer Introduces Conformational and Steric Flexibility Missing in Direct-Linked Thiazole Analogs

The target compound incorporates a 1,3-substituted phenyl ring between the azetidine-carboxamide and the 2-methylthiazol-4-yl group, whereas its closest analog (CAS 1448051-39-5) links the thiazole directly to the carboxamide nitrogen. This phenyl spacer introduces an additional rotatable bond (4 vs. 3) and a larger projected steric footprint, which computationally yields a topologically distinct shape [1]. Such a scaffold can explore different binding site sub-pockets in target proteins, a feature not achievable with the direct-linked analog.

Conformational flexibility Steric bulk Scaffold diversity

Optimal Application Scenarios for 1-(Methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide Based on Differentiated Properties


Lead Optimization for CNS Targets Requiring Moderate Lipophilicity and Favorable TPSA

With an XLogP3 of 1.2 and TPSA of 116 Ų, the compound resides in a physicochemical space amenable to CNS penetration. Researchers optimizing leads for CNS targets can prioritize this compound over the more polar analog (ACD/LogP 0.55) when enhanced passive diffusion across the blood-brain barrier is desired [1].

Fragment-Based or Structure-Based Drug Design Requiring a Rigid Azetidine Core with an Extended Side Chain

The azetidine ring provides conformational constraint, while the phenyl-thiazole extension adds a rigid, vectorially defined recognition element. This scaffold is suited for fragment growing or scaffold hopping campaigns where the phenyl spacer creates a distinct binding trajectory compared to direct-linked thiazole analogs [1].

SAR Studies Exploring the Impact of Methylsulfonyl and Phenyl-Thiazole Substitution on Kinase or S1P Receptor Modulation

The combination of methylsulfonyl and 2-methylthiazol-4-yl-phenyl motifs is associated with kinase inhibition and S1P receptor modulation in the patent literature; the compound's computed properties make it a suitable probe for SAR studies in these target classes [1].

Quote Request

Request a Quote for 1-(methylsulfonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.